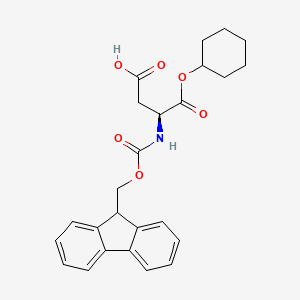
Fmoc-L-aspartic acid b-cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-aspartic acid β-cyclohexyl ester is a synthetic amino acid derivative characterized by its unique structural features. It is widely used in peptide synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to the amino group of L-aspartic acid through a reaction with Fmoc-Cl (Fmoc chloride) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group of Fmoc-L-aspartic acid is then esterified with cyclohexanol under acidic conditions to form the β-cyclohexyl ester.
Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Quality Control: The final product is tested for purity and consistency using methods like High-Performance Liquid Chromatography (HPLC).
Types of Reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Fmoc-L-aspartic acid and cyclohexanol.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Hydrolysis: HCl or NaOH, heat.
Coupling Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), room temperature.
Deprotection: Piperidine, DMF (Dimethylformamide), room temperature.
Major Products Formed:
Hydrolysis: Fmoc-L-aspartic acid and cyclohexanol.
Coupling Reactions: Peptides or amide-linked products.
Deprotection: Free amino acid (L-aspartic acid).
Scientific Research Applications
Fmoc-L-aspartic acid β-cyclohexyl ester is extensively used in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Chemical Biology: It is used in the study of enzyme mechanisms and inhibitor design.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of bioactive compounds and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a synthetic intermediate in peptide synthesis. The Fmoc group protects the amino group during synthesis, and its removal allows for the formation of peptide bonds. The β-cyclohexyl ester group enhances the stability and solubility of the compound, facilitating its use in various chemical reactions.
Molecular Targets and Pathways Involved:
Peptide Synthesis Pathways: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Enzyme Inhibition: It can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing biological processes.
Comparison with Similar Compounds
Fmoc-L-aspartic acid β-tert-butyl ester: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-L-aspartic acid β-phenyl ester: Similar to the cyclohexyl ester but with a phenyl group instead.
Uniqueness: Fmoc-L-aspartic acid β-cyclohexyl ester is unique due to its cyclohexyl group, which provides enhanced stability and solubility compared to other ester derivatives. This makes it particularly useful in industrial and research applications where these properties are critical.
Properties
IUPAC Name |
(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFLBISPKPBCRU-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
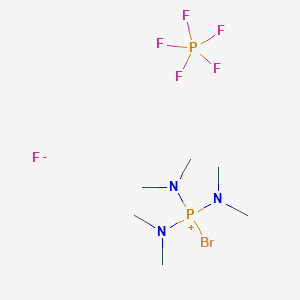
![6-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-oxohexanehydrazide](/img/structure/B7908423.png)
![[(4Z,6Z,8S,9R,10Z,12R,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B7908430.png)
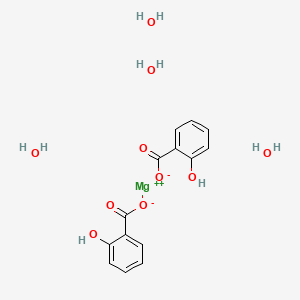
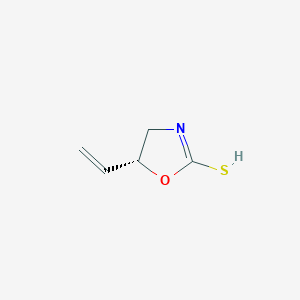
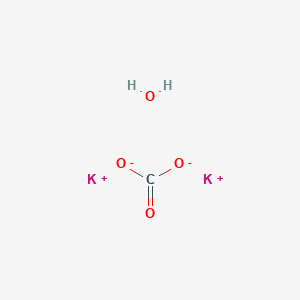
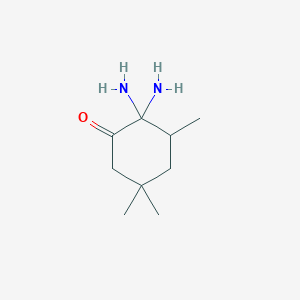
![potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B7908466.png)
![disodium;(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrogen phosphate](/img/structure/B7908480.png)

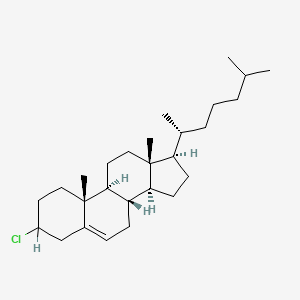
![[Diethoxy(3-methylpentan-3-yloxy)silyl]methanamine](/img/structure/B7908499.png)
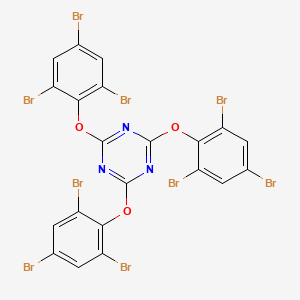
![(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate](/img/structure/B7908518.png)
